molecular formula C8H15Cl B13152364 1-(Chloromethyl)-1-propylcyclobutane

1-(Chloromethyl)-1-propylcyclobutane

Cat. No.: B13152364
M. Wt: 146.66 g/mol
InChI Key: RRKRJYBRXCVGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-1-propylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-propylcyclobutane can be synthesized through several methods. One common approach involves the chloromethylation of 1-propylcyclobutane. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction conditions often require a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also a focus to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-1-propylcyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed:

    Substitution: Alcohols and ethers.

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alkanes and alcohols.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-propylcyclobutane involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can undergo nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Uniqueness: 1-(Chloromethyl)-1-propylcyclobutane is unique due to the combination of the cyclobutane ring, chloromethyl group, and propyl group.

Properties

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

1-(chloromethyl)-1-propylcyclobutane

InChI

InChI=1S/C8H15Cl/c1-2-4-8(7-9)5-3-6-8/h2-7H2,1H3

InChI Key

RRKRJYBRXCVGGR-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.